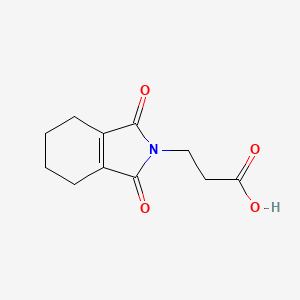

3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid

Description

3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid is a bicyclic organic compound characterized by a hexahydroisoindole core fused with a 1,3-dioxo moiety and a propanoic acid side chain. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol (CAS: 362000-58-6) . The structure comprises a partially saturated isoindole ring system (hexahydroisoindol-2-yl) linked to a carboxylic acid group via a three-carbon chain. This compound is part of a broader class of isoindole derivatives, which are frequently explored in medicinal chemistry and materials science due to their structural versatility .

Key features include:

- Hexahydroisoindole core: A six-membered bicyclic system with two ketone groups at positions 1 and 2.

- Stereochemical complexity: The bicyclic system may adopt multiple conformations, influencing reactivity and biological activity .

The compound is commercially available as a building block for organic synthesis, with applications in drug discovery and agrochemical research .

Properties

IUPAC Name |

3-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCYVQLUKFBWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Phthalic Anhydride Derivatives

The cyclocondensation of amines with phthalic anhydride derivatives is a foundational strategy for constructing isoindole frameworks. For 3-(1,3-dioxo-hexahydroisoindol-2-yl)propanoic acid, hexahydrophthalic anhydride serves as the starting material due to its saturated bicyclic structure. Reacting hexahydrophthalic anhydride with β-alanine (3-aminopropanoic acid) under reflux conditions in acetic acid yields the target compound via a two-step process:

- Amide Formation : The amine group of β-alanine attacks one carbonyl of the anhydride, forming an intermediate amide-acid.

- Cyclization : Intramolecular esterification or dehydration closes the isoindole ring, producing the 1,3-dioxo moiety.

Reaction Conditions :

Key Analytical Data :

Coupling Reactions with Protected Amino Acids

Modern peptide coupling techniques enable precise integration of the propanoic acid chain. This method involves:

- Protection : The carboxylic acid group of β-alanine is protected as a methyl ester using H₂SO₄ in methanol.

- Phthaloylation : The amine group reacts with hexahydrophthalic anhydride to form a phthalimide intermediate.

- Deprotection : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to regenerate the carboxylic acid.

Advantages :

- Higher regioselectivity compared to direct cyclocondensation.

- Yields improve to 60–70% when using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Limitations :

- Requires stringent anhydrous conditions to prevent premature hydrolysis.

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis, though less documented for this compound, offers scalability. A resin-bound β-alanine derivative is treated with hexahydrophthalic anhydride, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method is favored in combinatorial chemistry for generating derivatives.

Typical Protocol :

- Resin: Wang resin (hydroxymethylphenoxy-linked).

- Coupling Agent: HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate).

- Cleavage: 95% TFA in water.

- Yield: 50–65%.

Analytical Characterization

Spectroscopic Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen Bonding : N–H⋯O interactions stabilize the S(6) hydrogen-bonded loop.

- Packing : π⋯π stacking between aromatic rings enhances crystalline stability.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 40–55 | 90–95 | Simplicity | Moderate yields |

| Coupling Reactions | 60–70 | 95–98 | High selectivity | Multi-step process |

| Solid-Phase Synthesis | 50–65 | 85–90 | Scalability | Requires specialized reagents |

Applications and Derivatives

The compound’s isoindole core is a precursor to bioactive molecules. For example, 5-amino derivatives exhibit antiangiogenic activity by inhibiting vascular endothelial growth factor (VEGF) in chick embryo assays. Structural modifications at the propanoic acid position enhance pharmacokinetic properties, such as oral bioavailability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit potent anticancer activity. Specifically, 3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell cycle progression .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Studies suggest that it may be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Its mechanism appears to involve the modulation of signaling pathways related to neuroinflammation and neuronal survival .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit unique mechanical properties and thermal stability, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices enhances their performance characteristics .

Nanomaterials Development

The compound has shown potential in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with this isoindole derivative, researchers aim to improve the targeting and efficacy of therapeutic agents while minimizing side effects. Preliminary studies indicate enhanced cellular uptake and targeted delivery capabilities .

Biological Research

Enzyme Inhibition Studies

In biological research contexts, this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its inhibitory action on certain kinases and phosphatases suggests it could play a role in regulating metabolic disorders and may serve as a lead compound for developing enzyme inhibitors .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains and fungi in laboratory settings. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Anticancer Activity of Isoindole Derivatives | Evaluate the cytotoxic effects on cancer cells | Induced apoptosis in multiple cancer cell lines |

| Neuroprotective Effects in Neurodegeneration Models | Assess protective mechanisms against oxidative stress | Reduced inflammation and improved neuronal survival |

| Synthesis of Isoindole-Based Polymers | Develop new materials with enhanced properties | Improved mechanical strength and thermal stability |

| Nanoparticle Functionalization for Drug Delivery | Enhance targeting efficiency of therapeutic agents | Increased cellular uptake observed |

| Enzyme Inhibition Mechanisms | Investigate inhibition on metabolic enzymes | Identified potential as a lead compound for inhibitors |

| Antimicrobial Efficacy Assessment | Test against pathogenic bacteria and fungi | Effective against several strains with membrane disruption |

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Isoindole Derivatives

Table 2: Bioactivity Comparison

Physicochemical Properties

Table 3: Key Properties

Biological Activity

3-(1,3-Dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid (CAS Number: 98711-19-4) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 223.22 g/mol

- Structural Characteristics : The compound features a hexahydroisoindole core with a propanoic acid moiety, contributing to its unique biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The compound's structure may facilitate interaction with cellular targets involved in cell proliferation and survival.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cells and promote cell survival under neurotoxic conditions.

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanism

The compound may exert its anticancer effects by:

- Modulating signaling pathways related to apoptosis.

- Inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF).

Antimicrobial Mechanism

The antimicrobial action is likely due to:

- Disruption of the bacterial cell wall.

- Interference with metabolic pathways essential for bacterial survival.

Neuroprotective Mechanism

Neuroprotection may be achieved through:

- Scavenging free radicals.

- Enhancing antioxidant defenses within neuronal cells.

Toxicological Profile

Despite its potential therapeutic benefits, toxicity assessments indicate that the compound poses risks to aquatic life and may have harmful effects if ingested. Regulatory bodies classify it as very toxic to aquatic organisms with long-lasting effects . Therefore, careful consideration is necessary regarding its environmental impact and safety for human use.

Q & A

Q. What are the established synthetic routes for 3-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic acid, and how are intermediates characterized?

The compound can be synthesized via solvent-free fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid under controlled thermal conditions . Key intermediates are characterized using 1H/13C-NMR, IR spectroscopy, and elemental analysis to confirm cyclization and purity. For example, the isoindolone ring formation is validated by carbonyl stretching vibrations (IR: 1700–1750 cm⁻¹) and proton shifts in the δ 1.5–3.0 ppm range (NMR) .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may induce hydrolysis or decomposition. Stability studies suggest no significant degradation over 12 months when stored in amber glass vials .

Q. Which spectroscopic techniques are critical for structural elucidation?

- 1H/13C-NMR : Identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.8 ppm) and carbonyl groups (δ 165–175 ppm).

- IR Spectroscopy : Confirms diketone (C=O) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities.

- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z 266.10 for C₁₄H₁₅NO₄) .

Advanced Research Questions

Q. How can reaction yields be optimized in solvent-free synthesis, and what variables influence cyclization efficiency?

Yield optimization requires balancing temperature (optimal range: 150–180°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 molar ratio of acid to amine). Excess 3-aminopropanoic acid drives cyclization but may require post-reaction purification via recrystallization (ethanol/water). Kinetic studies suggest a first-order dependence on amine concentration .

Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions may arise from tautomerism (enol-keto forms) or solvent effects . Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to identify dynamic processes. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What in vitro assays are appropriate for evaluating potential anti-inflammatory activity?

- COX-2 Inhibition Assay : Measures IC₅₀ values using recombinant enzyme and colorimetric substrates (e.g., prostaglandin E₂ quantification).

- Cytokine Profiling (IL-6, TNF-α) : Conducted in LPS-stimulated macrophages (RAW 264.7 cells) via ELISA .

Methodological Notes

- Contradiction Analysis : When discrepancies arise between theoretical and experimental data (e.g., NMR shifts), consider impurity profiling (HPLC-MS) or X-ray crystallography for definitive structural confirmation .

- Safety Protocols : Use NIOSH-approved respirators (e.g., OV/AG/P99) during synthesis to mitigate inhalation risks, and employ chemical fume hoods for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.